2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound often studied for its potential applications in various scientific fields. The compound's molecular structure incorporates several functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic synthesis.
Step 1: : The initial step might involve the formation of 1,2,3,4-tetrahydroquinoline through cyclization of suitable precursors.
Step 2: : Sulfonylation is carried out by treating the intermediate with propane-1-sulfonyl chloride under basic conditions.
Step 3: : The final coupling reaction involves reacting the sulfonylated tetrahydroquinoline with 2-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing industrial reactors and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms to form oxides.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophilic or electrophilic reagents depending on the functional group being targeted.
Major Products
The products formed will depend on the type of reaction. For instance, oxidation could yield sulfonyl derivatives, while substitution might introduce new functional groups like halogens.
Scientific Research Applications
2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying cell signaling pathways due to its structural complexity.
Medicine: : Investigated for its potential pharmaceutical properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in materials science for creating specialized polymers or coatings.
Mechanism of Action
The mechanism by which 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects is often tied to its ability to interact with specific molecular targets.
Molecular Targets: : Enzymes, receptors, or ion channels within biological systems.
Pathways: : May influence signaling pathways such as those involved in inflammation or cell growth.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-[1-(propane-1-sulfonyl)-tetrahydroisoquinoline]benzamide
2-methoxy-N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]benzoate
Highlighting Uniqueness
2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its specific arrangement of functional groups, which may impart unique chemical reactivity and biological activity compared to its analogs.
This article provides a comprehensive overview of the compound, highlighting its synthetic routes, chemical behavior, applications, and more. Do you need more details on any specific section?
Properties
IUPAC Name |
2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-6-7-15-14-16(10-11-18(15)22)21-20(23)17-8-4-5-9-19(17)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYRAWBUVVGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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